molecular formula C21H22Cl2N4O2 B1684335 Ulixertinib CAS No. 869886-67-9

Ulixertinib

Katalognummer B1684335
CAS-Nummer: 869886-67-9
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: KSERXGMCDHOLSS-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .


Molecular Structure Analysis

The molecular formula of this compound is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that this compound acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that this compound likely interacts with the ATP-binding site of these kinases .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.

In Vivo

Ulixertinib has been studied in a variety of preclinical models of cancer. In vivo studies have demonstrated that the drug can inhibit the growth of tumors in mouse models of lung cancer, ovarian cancer, and melanoma. In addition, this compound has been shown to reduce tumor metastasis in mouse models of melanoma.

In Vitro

In vitro studies have demonstrated that ulixertinib can inhibit the growth of cancer cells in various cell lines, including those derived from lung cancer, ovarian cancer, and melanoma. In addition, this compound has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner.

Wirkmechanismus

Target of Action

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor . The primary targets of this compound are the ERK1 and ERK2 kinases . These kinases are part of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cellular proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets, ERK1 and ERK2, by inhibiting their activity in an ATP-competitive manner . This inhibition disrupts the MAPK signaling cascade, thereby affecting the downstream effects of this pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS–RAF–MEK–ERK cascade, also known as the MAPK pathway . This pathway is often aberrantly activated in various types of cancers due to mutations in RAS family genes (KRAS and NRAS) and BRAF . By inhibiting ERK1/2, this compound disrupts this pathway, potentially leading to reduced tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the MAPK pathway activity . This can lead to reduced cell viability, particularly in cell lines with BRAF and RAS mutations . In clinical trials, this compound has shown promising activity against a variety of solid tumors with these mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dermatologic adverse events (dAEs) are common with this compound, and their management may affect the drug’s action . Furthermore, the presence of at least one dAE has been associated with stable disease or partial response, suggesting that the drug’s action may be influenced by the patient’s physiological response .

Biologische Aktivität

Ulixertinib has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. This inhibition of ERK1/2 leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. This inhibition of ERK1/2 leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ulixertinib in lab experiments include its ability to inhibit the growth of cancer cells in vitro and in vivo, as well as its ability to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. However, there are some limitations to using this compound in lab experiments. For example, it is not known whether this compound is effective in all types of cancer, and it is not known whether this compound is safe for long-term use.

Zukünftige Richtungen

The potential future directions for ulixertinib research include further studies in preclinical models of cancer, as well as clinical trials to evaluate the efficacy of the drug in the treatment of advanced solid tumors. In addition, further studies are needed to determine the safety and long-term efficacy of this compound in cancer patients. Other potential future directions include the development of new formulations of the drug, such as nanoparticle formulations, to improve its efficacy and safety. Finally, further studies are needed to investigate the potential combination of this compound with other drugs or therapies, such as immunotherapies, to maximize its efficacy in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Klinische Studien in der Onkologie

Ulixertinib (BVD-523) ist ein First-in-Class- und Best-in-Class-Kleinmolekülinhibitor von ERK1/2. Es wird derzeit in mehreren klinischen Studien in der Onkologie untersucht, sowohl als Einzelsubstanz als auch in Kombination mit anderen Therapeutika .

2. Behandlung von Tumoren mit RAS-MAPK-Signalweg-Veränderungen this compound hat bei Patienten mit Tumoren gezeigt, die Veränderungen innerhalb des RAS-MAPK-Signalwegs aufweisen, Wirksamkeit gezeigt . Dieser Signalweg spielt eine entscheidende Rolle in essentiellen Prozessen wie Zellproliferation, -überleben und Chemoresistenz .

3. Kombinationstherapie mit KRAS G12C-Inhibitoren Die Kombination von this compound und KRAS G12C-Inhibitoren hat in präklinischen Modellen eine signifikante Wirksamkeit gezeigt . Diese Kombinationsbehandlung führte zu einer überlegenen Hemmung des Tumorwachstums im Vergleich zur Dosierung eines der Einzelwirkstoffe .

Behandlung von hochriskantem Neuroblastom

Bei Neuroblastom, einem kindlichen Tumor des peripheren Nervensystems, hat sich gezeigt, dass this compound die Zellproliferation und das Tumorwachstum signifikant und potent hemmt . Es verlängerte auch das Überleben bei behandelten Mäusen .

Synergistischer Effekt mit Doxorubicin

Es wurde festgestellt, dass this compound Neuroblastomzellen synergistisch gegenüber dem konventionellen Chemotherapeutikum Doxorubicin sensibilisiert . Dies deutet darauf hin, dass this compound in Kombinationstherapien eingesetzt werden könnte, um die Wirksamkeit bestehender Behandlungen zu verbessern .

6. Mögliche Rolle bei der Überwindung von Arzneimittelresistenz Ungefähr 80 % der rezidivierenden Neuroblastome zeigen RAS-MAPK-Signalwegmutationen, die ERK aktivieren und so die Zellproliferation und Arzneimittelresistenz fördern . Als ERK-Inhibitor könnte this compound möglicherweise eine Rolle bei der Überwindung dieser Arzneimittelresistenz spielen .

Safety and Hazards

Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .

Eigenschaften

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025683
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869886-67-9
Record name Ulixertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulixertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid (1.93 g, 6.9 mmol, 1.0 equivalent) in DMF (5.0 mL) was added EDCI (1.45 g, 7.6 mmol, 1.1 equivalents), HOBt (0.94 g, 6.9 mmol, 1.0 equivalent) and (S)-3-chlorophenylglycynol (1.58 g, 7.6 mmol, 1.1 equivalents). Diisopropylethylamine (2.7 mL) was then added and the resulting mixture was stirred a room temperature overnight. The mixture was then poured into water and extracted with ethyl acetate. After drying over sodium sulfate, the solvent was removed and the crude was adsorbed on silica gel. Purification was effected by flash chromatography on silica, eluting with mixtures of hexanes/acetone (from 80:20 to 60:40) to afford the title compound as white solid (1.9 g, 64%). Rt(min) 4.981 s. FIA MS: 433.1 ES+; 431.2 ES−. 1HNMR (CD3OD) δ 1.31 (d, 6H), 3.85 (m, 3H), 5.15 (t, 1H), 7.01 (s, 1H), 7.25 (m, 3H), 7.4 (s, 1H), 7.45 (s, 1H), 7.7 (s, 1H), 7.95 (s, 1H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulixertinib
Reactant of Route 2
Reactant of Route 2
Ulixertinib
Reactant of Route 3
Reactant of Route 3
Ulixertinib
Reactant of Route 4
Reactant of Route 4
Ulixertinib
Reactant of Route 5
Reactant of Route 5
Ulixertinib
Reactant of Route 6
Ulixertinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.